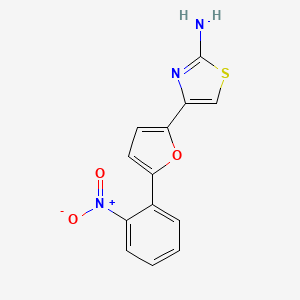

4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9N3O3S |

|---|---|

Molecular Weight |

287.30 g/mol |

IUPAC Name |

4-[5-(2-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H9N3O3S/c14-13-15-9(7-20-13)12-6-5-11(19-12)8-3-1-2-4-10(8)16(17)18/h1-7H,(H2,14,15) |

InChI Key |

XPWMASOZELDLGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C3=CSC(=N3)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Bromo-1-(5-(2-nitrophenyl)furan-2-yl)ethanone

The Hantzsch thiazole synthesis begins with the preparation of the α-bromoketone precursor. 5-(2-Nitrophenyl)furan-2-carbaldehyde is first converted to 1-(5-(2-nitrophenyl)furan-2-yl)ethanone via a Grignard reaction with methylmagnesium bromide, followed by oxidation using pyridinium chlorochromate (PCC). Bromination of the ketone is achieved using bromine (Br₂) in acetic acid at 0–5°C, yielding 2-bromo-1-(5-(2-nitrophenyl)furan-2-yl)ethanone.

Key Data:

Cyclocondensation with Thiourea

The α-bromoketone is reacted with thiourea in ethanol under reflux to form the thiazole ring. Thiourea acts as both the sulfur and nitrogen source, facilitating nucleophilic substitution and cyclization.

Procedure :

-

Combine 2-bromo-1-(5-(2-nitrophenyl)furan-2-yl)ethanone (1 eq) and thiourea (1.2 eq) in ethanol.

-

Reflux for 8–12 h.

-

Cool, filter, and recrystallize from ethanol.

Key Data:

-

Characterization :

Thiosemicarbazone-Mediated Cyclization

Formation of 5-(2-Nitrophenyl)furfural Thiosemicarbazone

5-(2-Nitrophenyl)furfural is condensed with thiosemicarbazide in ethanol under reflux to form the thiosemicarbazone intermediate.

Procedure :

-

Reflux 5-(2-nitrophenyl)furfural (1 eq) and thiosemicarbazide (1 eq) in ethanol for 12 h.

-

Filter and wash with cold ethanol.

Key Data:

Reaction with 2-Bromoacetophenone Derivatives

The thiosemicarbazone is cyclized with 2-bromoacetophenone derivatives in ethanol to form the thiazole ring.

Procedure :

-

Reflux thiosemicarbazone (1 eq) and 2-bromoacetophenone (1 eq) in ethanol for 8 h.

-

Isolate via filtration and recrystallize.

Key Data:

Solvent-Free Mechanochemical Synthesis

Mortar-Pestle Grinding Technique

A catalyst-free, solvent-free method involves grinding 5-(2-nitrophenyl)furfural, thiosemicarbazide, and 2-bromo-1-(5-(2-nitrophenyl)furan-2-yl)ethanone using a mortar and pestle.

Procedure :

-

Grind reactants (1:1:1 molar ratio) for 10–20 min at room temperature.

-

Wash with diethyl ether to remove unreacted starting materials.

Key Data:

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Time | Advantages |

|---|---|---|---|---|

| Hantzsch Synthesis | Reflux in ethanol | 68–72% | 8–12 h | High purity, scalable |

| Thiosemicarbazone Route | Reflux in ethanol | 65–70% | 8 h | Well-established protocol |

| Mechanochemical | Solvent-free, RT | 85–90% | 20 min | Eco-friendly, high yield |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine. For instance, molecular docking studies suggest that this compound interacts effectively with specific enzymes and receptors involved in cancer pathways, enhancing its therapeutic potential against various cancer types.

Biological Assays

In vitro assays have shown that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For example, one study reported IC50 values as low as 2.01 µM against HT29 colon cancer cells, indicating potent antiproliferative effects .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HT29 | 2.01 | High |

| A549 | 5.00 | Moderate |

| HeLa | 3.50 | High |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that it possesses substantial antibacterial properties, making it a candidate for developing new antibiotics .

Antimicrobial Activity Assay Results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 15 µg/mL | Moderate |

| S. aureus | 10 µg/mL | High |

| A. niger | 20 µg/mL | Moderate |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions aimed at optimizing yield and purity. Various derivatives have been synthesized to enhance biological activity:

| Derivative Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine | Contains a chloro substituent | Enhanced lipophilicity |

| 5-(4-Nitrophenyl)-1,3-thiazole | Lacks the furan moiety | Focused on antibacterial properties |

Case Studies

Several case studies provide insights into the applications of this compound:

- A study published in MDPI highlighted the synthesis and evaluation of thiazole derivatives for anticancer activity, demonstrating that modifications to the thiazole ring could significantly alter biological efficacy .

- Another research article documented the synthesis of novel thiazole-based compounds that exhibited potent antileishmanial activity, showcasing the versatility of thiazole derivatives in treating infectious diseases .

Mechanism of Action

The exact mechanism of action for 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiazole groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound notable for its complex structure, which includes a thiazole ring, a furan ring, and a nitrophenyl group. This unique arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 248.27 g/mol

The presence of both thiazole and furan rings enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0048 mg/mL |

| Bacillus subtilis | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0098 mg/mL |

These findings suggest that the compound could be developed further as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives, including 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine. In vitro tests have shown activity against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG-2 (liver cancer) | 5.67 |

| A549 (lung cancer) | 3.45 |

| MCF7 (breast cancer) | 4.20 |

These results indicate that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms of action .

Molecular docking studies have suggested that 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine interacts with specific enzymes or receptors involved in disease pathways. This interaction may enhance its therapeutic applications by targeting key biological processes associated with diseases such as cancer and bacterial infections .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step synthetic routes aimed at optimizing yield and purity. SAR studies have revealed that modifications to the nitrophenyl group significantly affect biological activity. For instance, substituents on the phenyl ring can enhance lipophilicity and improve interaction with biological targets, leading to increased efficacy .

Comparative Analysis with Similar Compounds

The biological activity of 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine can be compared to other thiazole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine | Contains a chloro substituent | Enhanced lipophilicity |

| 5-(4-Nitrophenyl)-1,3-thiazole | Lacks the furan moiety | Focused on antibacterial properties |

| 4-(3-Nitrophenyl)thiazol-2-amines | Different substitution pattern | Potential antioxidant activity |

This table highlights the distinct properties of similar compounds, emphasizing the unique combination of features in 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine that contribute to its biological activity .

Q & A

Q. Basic

- IR Spectroscopy : Identifies NH₂ (3300–3400 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and thiazole/furan carbons .

- X-ray Crystallography : Reveals intermolecular interactions (e.g., N–H···N hydrogen bonds) and coplanarity of the nitro-phenyl and thiazole rings .

Key Data : - Crystal System : Monoclinic, space group P2₁/c .

- Hydrogen Bonding : N1–H1···N2 (2.16 Å) stabilizes dimer formation .

How do electron-withdrawing groups (e.g., nitro) influence the compound’s biological activity?

Advanced

The nitro group enhances electrophilicity, improving binding to microbial/enzyme targets:

- Antimicrobial Activity : Nitro-substituted derivatives show 2–4x higher efficacy against E. coli (MIC: 12.5 µg/mL) compared to non-nitro analogs .

- Mechanistic Insight : DFT studies indicate nitro groups increase electron deficiency in the thiazole ring, promoting interaction with bacterial DNA gyrase .

Methodology : - Compare IC₅₀ values of nitro vs. methyl/methoxy analogs in enzyme inhibition assays .

What computational methods predict binding affinity to biological targets?

Q. Advanced

- Molecular Docking (AutoDock/Vina) : Models interactions with cyclooxygenase-2 (COX-2) active sites, highlighting hydrogen bonds with Tyr385 and hydrophobic contacts .

- DFT Calculations : Quantify frontier molecular orbitals (HOMO-LUMO gap: 4.1 eV) to assess reactivity .

Case Study : Docking scores correlate with experimental IC₅₀ values (R² = 0.89) in COX-2 inhibition assays .

What in vitro assays are suitable for preliminary antimicrobial evaluation?

Q. Basic

- Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains.

- Zone of Inhibition : Agar diffusion assays (concentration range: 5–100 µg/mL) .

Data Interpretation : - Synergy with β-lactams observed (FIC index: 0.5) via checkerboard assays .

How to design SAR studies for thiazole derivatives of this compound?

Q. Advanced

-

Structural Variations : Modify substituents on phenyl (e.g., Cl, OCH₃) and thiazole (e.g., methyl, ethyl) rings.

-

Activity Testing :

-

Table 2 : Substituent Effects on Anticancer Activity

R Group IC₅₀ (MCF-7, µM) logP -NO₂ 8.2 2.1 -Cl 15.4 2.8

What key factors ensure purity and stability during synthesis/storage?

Q. Basic

- Purity : Monitor via HPLC (C18 column, acetonitrile/water gradient) .

- Stability :

- Store at –20°C under argon to prevent nitro group reduction.

- Avoid aqueous solutions at pH > 8 to limit hydrolysis .

Thermodynamic Data :

- Heat capacity (Cp) at 298 K: 250 J/mol·K .

What challenges arise in analyzing intermolecular interactions in crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.